Cyclopentyl-(4-difluoromethoxy-benzyl)-amine

Description

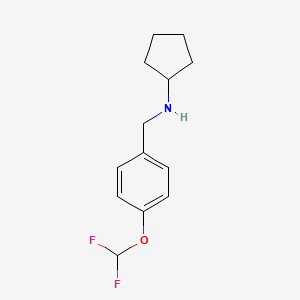

Cyclopentyl-(4-difluoromethoxy-benzyl)-amine is a synthetic amine derivative featuring a cyclopentyl group attached to a benzylamine scaffold, with a difluoromethoxy (-OCF2H) substituent at the para position of the benzyl ring.

Properties

IUPAC Name |

N-[[4-(difluoromethoxy)phenyl]methyl]cyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c14-13(15)17-12-7-5-10(6-8-12)9-16-11-3-1-2-4-11/h5-8,11,13,16H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCUBNGBWTWCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=C(C=C2)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-(4-difluoromethoxy-benzyl)-amine typically involves the reaction of cyclopentylamine with 4-difluoromethoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-(4-difluoromethoxy-benzyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Cyclopentyl-(4-difluoromethoxy-benzyl)-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for various diseases.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopentyl-(4-difluoromethoxy-benzyl)-amine involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The cyclopentyl group contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution. The overall effect is mediated through modulation of biochemical pathways, leading to desired therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below summarizes key structural features of cyclopentyl-benzyl-amine analogs from the evidence:

Substituent-Driven Properties

Electron-Withdrawing vs. In contrast, the methoxy (-OCH₃) groups in CAS 418788-93-9 are electron-donating, which may increase solubility but reduce metabolic stability . The difluoromethoxy (-OCF₂H) group in the target compound combines moderate electron-withdrawing effects with improved lipophilicity compared to methoxy, balancing solubility and membrane permeability.

Heterocyclic vs. Aromatic Substituents :

- The pyrazole substituent in CAS 179056-27-0 introduces hydrogen-bonding capability, which could enhance target binding affinity in biological systems .

- The pyrimidine core in CAS 686725-16-6 offers a planar structure for π-π stacking interactions, often critical in kinase inhibitor design .

Molecular Weight and Lipophilicity :

- Higher molecular weight compounds (e.g., 337.34 g/mol for CAS 686725-16-6) may face challenges in bioavailability, whereas the target compound’s predicted molecular weight (~265–270 g/mol) aligns better with Lipinski’s rule of five.

Pharmacological Implications (Inferred)

- Metabolic Stability: Difluoromethoxy groups are known to resist cytochrome P450-mediated oxidation better than methoxy groups, suggesting the target compound may have a longer half-life than CAS 418788-93-9 .

- Target Selectivity : Pyrimidine-containing analogs (CAS 686725-16-6) are often explored as kinase inhibitors, while pyrazole derivatives (CAS 179056-27-0) may target G-protein-coupled receptors . The target compound’s difluoromethoxy group could optimize interactions with serotonin or adrenergic receptors.

Biological Activity

Cyclopentyl-(4-difluoromethoxy-benzyl)-amine is a compound of interest in medicinal chemistry due to its unique structural features, particularly the difluoromethoxy group. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and related research findings.

Structural Characteristics

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 241.26 g/mol. The presence of fluorine atoms enhances the compound's biological activity and stability, which is common among organofluorine compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit binding affinity to receptors involved in inflammatory responses and neurodegenerative disorders. However, detailed mechanisms of action remain to be fully elucidated.

Therapeutic Applications

Research indicates potential applications for this compound in treating conditions such as:

- Inflammatory Diseases : The compound may modulate pathways involved in inflammation.

- Neurodegenerative Disorders : Its effects on neuronal signaling pathways could provide therapeutic benefits.

- Cancer : Similar compounds have shown cytotoxic properties against various cancer cell lines, suggesting potential for further exploration .

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of related compounds, providing insight into the potential efficacy of this compound:

- In vitro Studies : Inhibitory effects on specific enzymes have been observed, indicating potential for drug development targeting phospholipase activities .

- Cytotoxicity Assays : Related compounds have demonstrated IC values indicative of significant cytotoxicity against human cancer cell lines, suggesting that this compound may exhibit similar properties .

Comparative Analysis

To better understand the position of this compound within its chemical class, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHFNO | Difluoromethoxy substitution |

| Cyclopentyl-(3-difluoromethoxy-benzyl)-amine | CHFNO | Similar structure but different substitution pattern |

| 3-(Trifluoromethoxy)benzylamine | CHFN | Contains trifluoro instead of difluoro group |

This table highlights how structural variations can influence biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.